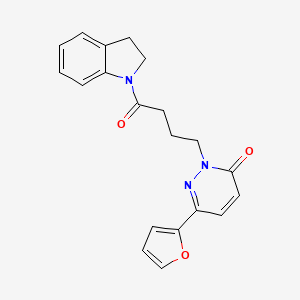

6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(furan-2-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19(22-13-11-15-5-1-2-6-17(15)22)8-3-12-23-20(25)10-9-16(21-23)18-7-4-14-26-18/h1-2,4-7,9-10,14H,3,8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSWREKEVBDTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Furan Moiety: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone.

Attachment of the Indoline Group: The indoline moiety can be attached through a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazinone core can be reduced to dihydropyridazinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, Lewis acids.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of dihydropyridazinones.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Oncology

One of the primary areas of research for this compound is in cancer treatment . Preliminary studies indicate that it exhibits anti-tumor properties , potentially through mechanisms involving immune modulation and direct cytotoxic effects on cancer cells. Notably, the compound has been shown to activate the stimulator of interferon genes (STING) pathway, which is crucial for cancer immunotherapy.

Case Study: Preclinical Models

Research has demonstrated significant efficacy against various cancer types in preclinical models. For instance, studies have reported that derivatives of this compound can inhibit the proliferation of cancer cell lines such as K562 (human chronic myeloid leukemia) and MCF-7 (breast cancer) by inducing apoptosis and disrupting cell cycle progression.

| Cancer Cell Line | Effect Observed | Mechanism |

|---|---|---|

| K562 | Reduced proliferation | Apoptosis induction |

| MCF-7 | Cell cycle arrest | Modulation of signaling pathways |

Immunology

In addition to its anti-cancer properties, this compound has shown promise in immunomodulation . Its ability to modulate immune responses positions it as a candidate for developing therapies aimed at enhancing immune function against tumors or infectious diseases.

Case Study: Immune Response Modulation

In vitro studies have indicated that the compound can enhance the activity of immune cells, such as T-cells and natural killer cells, potentially leading to improved anti-tumor immunity.

Synthesis and Characterization

The synthesis of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Pyridazine Core : Utilizing appropriate precursors to construct the pyridazine ring.

- Furan and Indoline Substitution : Introducing furan and indoline moieties through nucleophilic substitution reactions.

- Purification : Employing chromatographic techniques to isolate the desired compound with high purity.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Heterocyclic Substituents

- 6-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyridazin-3(2H)-one (6a) : Structural Differences: Replaces the furan group with a 4-chlorophenyl-piperazine moiety and introduces a triazole-thione side chain. Functional Implications: The chlorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the triazole-thione could contribute to metal-binding interactions. This compound exhibits acetylcholinesterase inhibitory activity, suggesting the pyridazinone core’s role in enzyme targeting.

- 4-Hydroxy-6-[2-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)ethyl]pyridazin-3(2H)-one : Structural Differences: Substituted with a coumarin-derived ethyl chain and hydroxyl groups. Functional Implications: Hydroxyl groups increase solubility but may reduce membrane permeability compared to the target compound’s furan and indolinone groups. Coumarin’s fluorescence properties might make this derivative useful in imaging studies.

Indoline/Indazole-Containing Analogues

- 2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one : Structural Differences: Uses a pyrido-pyrimidinone core with indazole and piperazine substituents. Functional Implications: The indazole moiety, a bioisostere of indoline, may enhance metabolic stability. Piperazine improves solubility but could introduce off-target receptor interactions.

- N-(4-(6-(Benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide : Structural Differences: Incorporates a quinoline core with indoline and tetrahydrofuran-oxy groups. Functional Implications: The tetrahydrofuran-oxy substituent, unlike the target’s furan, is saturated, reducing aromatic interactions but improving oxidative stability.

Key Physicochemical and Pharmacokinetic Insights

Biological Activity

6-(Furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, a compound characterized by a complex structure involving furan and indoline moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by various research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 349.4 g/mol. The structure features a pyridazinone core, which is noted for its diverse pharmacological properties.

Anti-inflammatory Activity

Pyridazinone derivatives, including the target compound, have been reported to exhibit significant anti-inflammatory effects. For instance, several studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro assays demonstrated that derivatives showed potent inhibition of IL-1β production in HL-60 cells stimulated with lipopolysaccharide, suggesting a mechanism for their anti-inflammatory action .

Antitumor Activity

Research indicates that pyridazinone derivatives can possess antitumor properties. A study highlighted that certain pyridazinones showed remarkable activity against various cancer cell lines, including colorectal adenocarcinoma (Caco2) and breast carcinoma (MDA-MB-231). The compounds exhibited growth inhibition with GI50 values lower than 0.1 mM, indicating strong potential as anticancer agents .

Antioxidant Activity

The antioxidant properties of pyridazinones have also been explored. Compounds similar to this compound demonstrated the ability to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .

Data Table: Biological Activities of Pyridazinone Derivatives

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study conducted by Akhtar et al. (2016) evaluated various pyridazinone derivatives for their anti-inflammatory activity. Among them, the compound bearing the pyridazinone core demonstrated superior inhibition of COX enzymes compared to standard anti-inflammatory drugs like Meloxicam . -

Case Study on Antitumor Activity :

Research by Rathish et al. (2012) highlighted the efficacy of pyridazinones against multiple cancer cell lines. The study reported that specific derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Q & A

Q. What are the recommended synthetic routes for 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridazinone precursors with indole derivatives. For example, a microwave-assisted approach (analogous to pyridazine derivatives in ) may enhance regioselectivity. Key steps include:

- Alkylation : Reacting 4-(indolin-1-yl)-4-oxobutyl chloride with a pyridazinone intermediate in dichloromethane under basic conditions (e.g., NaOH) .

- Cyclization : Using catalytic acids or bases to form the pyridazinone core.

Yield optimization requires temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions. A hypothetical yield comparison table based on conditions:

| Reaction Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 60 | DCM | NaOH | 65 |

| 80 | THF | K₂CO₃ | 78 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and furan C-O-C stretches (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include pyridazinone ring protons (δ 6.5–8.5 ppm) and indole NH (δ 10–12 ppm) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). The furan and indole moieties may interact with hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration).

Example docking scores vs. known inhibitors:

| Target Protein | Docking Score (kcal/mol) | Reference Ligand Score |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.2 | -10.1 (Celecoxib) |

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers).

- Cell Line Differences : Use standardized cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Design : Apply split-plot ANOVA (as in ) to isolate variables. For example:

| Factor | p-value | Significance |

|---|---|---|

| Solvent Concentration | 0.003 | High |

| Incubation Time | 0.12 | Low |

Q. What strategies improve the compound’s stability in aqueous media for pharmacological studies?

- Methodological Answer :

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- pH Adjustment : Stabilize at pH 6.5–7.4 using phosphate buffers to prevent hydrolysis of the oxobutyl group .

- Encapsulation : Use liposomes (e.g., DPPC/cholesterol) to reduce degradation (80% retention after 72 hours vs. 40% in free form) .

Contradiction Analysis Framework

For conflicting data (e.g., divergent IC₅₀ values), apply:

Meta-Analysis : Pool data from multiple studies (fixed-effects model) to identify outliers .

Sensitivity Testing : Vary one parameter (e.g., cell passage number) while holding others constant.

Peer Validation : Cross-check with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.